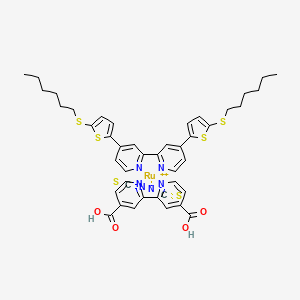
Cis-bis(isothiocyanato)(2,2 inverted exclamation marka-bipyridyl-4,4 inverted exclamation marka-dicarboxylato)(4,4 inverted exclamation marka-bis(5-(hexylthio)thiophen-2-yl)-2,2 inverted exclamation marka-bipyridyl)ruthenium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-bis(isothiocyanato)(2,2 inverted exclamation marka-bipyridyl-4,4 inverted exclamation marka-dicarboxylato)(4,4 inverted exclamation marka-bis(5-(hexylthio)thiophen-2-yl)-2,2 inverted exclamation marka-bipyridyl)ruthenium(II) is a complex organometallic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cis-bis(isothiocyanato)(2,2 inverted exclamation marka-bipyridyl-4,4 inverted exclamation marka-dicarboxylato)(4,4 inverted exclamation marka-bis(5-(hexylthio)thiophen-2-yl)-2,2 inverted exclamation marka-bipyridyl)ruthenium(II) typically involves the coordination of ruthenium with the specified ligands. The reaction conditions often include:
- Solvent: Commonly used solvents include ethanol, methanol, or acetonitrile.
- Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Sometimes, catalysts such as palladium or platinum may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
- Large-scale synthesis in batch reactors.
- Purification processes such as crystallization or chromatography.
- Quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Cis-bis(isothiocyanato)(2,2 inverted exclamation marka-bipyridyl-4,4 inverted exclamation marka-dicarboxylato)(4,4 inverted exclamation marka-bis(5-(hexylthio)thiophen-2-yl)-2,2 inverted exclamation marka-bipyridyl)ruthenium(II) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as phosphines, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) species, while substitution reactions may result in new organometallic complexes.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Biology
Bioimaging: The compound’s luminescent properties make it useful in bioimaging applications.
Drug Delivery: It can be used in the design of drug delivery systems due to its ability to interact with biological molecules.
Medicine
Diagnostics: Used in diagnostic assays for detecting specific biomolecules.
Industry
Solar Cells: The compound is used in dye-sensitized solar cells (DSSCs) due to its ability to absorb light and convert it into electrical energy.
Sensors: It is used in the development of sensors for detecting various chemical and biological substances.
作用機序
The mechanism by which Cis-bis(isothiocyanato)(2,2 inverted exclamation marka-bipyridyl-4,4 inverted exclamation marka-dicarboxylato)(4,4 inverted exclamation marka-bis(5-(hexylthio)thiophen-2-yl)-2,2 inverted exclamation marka-bipyridyl)ruthenium(II) exerts its effects involves:
Molecular Targets: The compound interacts with DNA, proteins, and other biomolecules.
Pathways Involved: It can induce apoptosis in cancer cells, inhibit enzyme activity, and modulate signal transduction pathways.
類似化合物との比較
Similar Compounds
Ruthenium(II) Polypyridyl Complexes: Similar in structure and applications.
Ruthenium(II) Arene Complexes: Known for their catalytic and therapeutic properties.
Uniqueness
Cis-bis(isothiocyanato)(2,2 inverted exclamation marka-bipyridyl-4,4 inverted exclamation marka-dicarboxylato)(4,4 inverted exclamation marka-bis(5-(hexylthio)thiophen-2-yl)-2,2 inverted exclamation marka-bipyridyl)ruthenium(II) is unique due to its specific ligand arrangement, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications such as solar cells and bioimaging.
特性
分子式 |
C44H44N6O4RuS6 |
|---|---|
分子量 |
1014.3 g/mol |
InChI |
InChI=1S/C30H36N2S4.C12H8N2O4.2CNS.Ru/c1-3-5-7-9-19-33-29-13-11-27(35-29)23-15-17-31-25(21-23)26-22-24(16-18-32-26)28-12-14-30(36-28)34-20-10-8-6-4-2;15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;/h11-18,21-22H,3-10,19-20H2,1-2H3;1-6H,(H,15,16)(H,17,18);;;/q;;2*-1;+2 |
InChIキー |
ZEXAHKWZTIWSCT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCSC1=CC=C(S1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(S4)SCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(=[N-])=S.C(=[N-])=S.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12,14-dimethyl-9-(4-oxochromen-3-yl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B13344763.png)
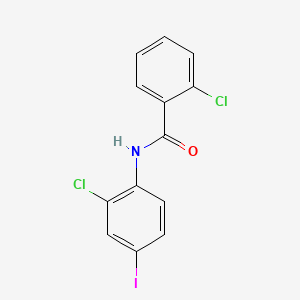
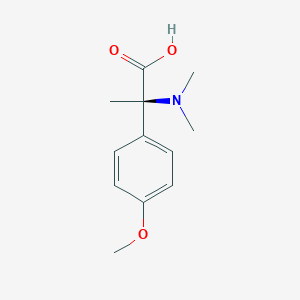
![2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13344776.png)
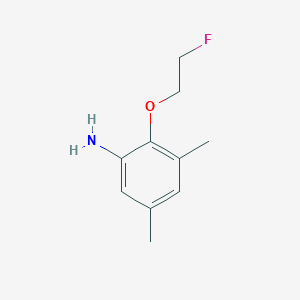
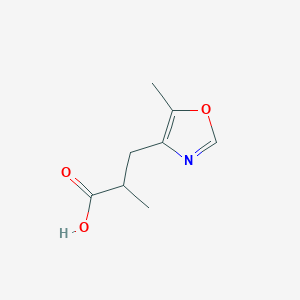
![Tert-butyl 2'-chloro-4'-oxo-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate](/img/structure/B13344786.png)
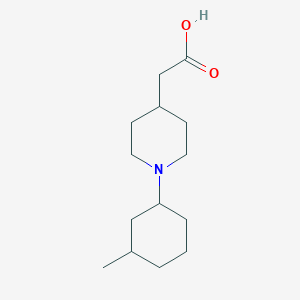
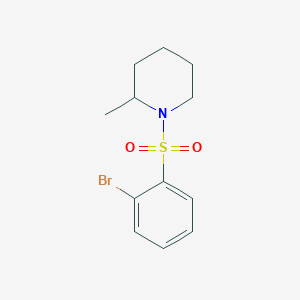
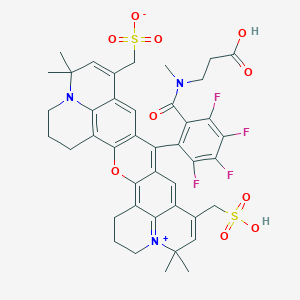
![N-(2-(2-(2-Hydrazineyl-2-oxoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13344821.png)
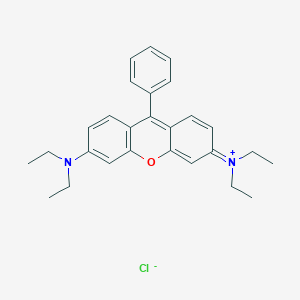
![4-(4-Fluorobicyclo[2.2.2]octan-1-yl)aniline](/img/structure/B13344840.png)
![1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13344848.png)
